3-(3-(4-Chlorobenzyl)ureido)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylcarbamoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-9-3-1-8(2-4-9)7-14-11(17)13-6-5-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEVETYCNCAEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 3-(3-(4-Chlorobenzyl)ureido)propanoic acid, distinct signals are expected for the protons of the propanoic acid moiety, the benzyl (B1604629) group, and the ureido linkage.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | - |
| Aromatic Protons (C₆H₄) | 7.2 - 7.4 | Multiplet | - |
| Benzyl Protons (-CH₂-) | 4.3 - 4.5 | Doublet | 5.0 - 6.0 |
| Ureido Protons (-NH-CO-NH-) | 5.5 - 6.5 & 6.0 - 7.0 | Triplet/Broad | - |
| Propanoic Methylene (B1212753) (-NH-CH₂-) | 3.4 - 3.6 | Quartet | 6.0 - 7.0 |
| Propanoic Methylene (-CH₂-COOH) | 2.5 - 2.7 | Triplet | 6.0 - 7.0 |
Note: The chemical shifts and coupling constants are estimates and can vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Carbonyl (-COOH) | 170 - 180 |
| Ureido Carbonyl (-NH-CO-NH-) | 155 - 160 |
| Aromatic Carbons (C-Cl) | 130 - 135 |
| Aromatic Carbons (CH) | 128 - 130 |
| Aromatic Carbon (C-CH₂) | 138 - 140 |
| Benzyl Carbon (-CH₂-) | 40 - 45 |
| Propanoic Carbon (-NH-CH₂-) | 35 - 40 |
| Propanoic Carbon (-CH₂-COOH) | 30 - 35 |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the -CH₂-CH₂- linkage in the propanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy for Molecular Structure and Conformation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| N-H (Urea) | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=O (Urea - Amide I) | 1630 - 1680 | Stretching |
| N-H (Urea - Amide II) | 1510 - 1570 | Bending |
| C-N (Urea) | 1350 - 1450 | Stretching |
| C-Cl | 1000 - 1100 | Stretching |
By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural determination of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and identification of "this compound." It provides information on the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. This technique is critical for unequivocally identifying "this compound" by providing its exact mass, which helps to distinguish it from other compounds with the same nominal mass.
Research Findings:
For "this compound," with the chemical formula C11H13ClN2O3, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference for comparison with the experimentally determined value from an HRMS instrument. The high resolution of the measurement allows for the differentiation of isobars, which are molecules that have the same nominal mass but different exact masses and elemental compositions.
Table 1: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C11H13ClN2O3 |
| Theoretical Monoisotopic Mass | 256.0615 Da |
| Predicted [M+H]⁺ Adduct | 257.0688 Da |
| Predicted [M+Na]⁺ Adduct | 279.0507 Da |
| Predicted [M-H]⁻ Adduct | 255.0542 Da |
The ability of HRMS to provide mass accuracy in the low parts-per-million (ppm) range is fundamental for confirming the elemental formula of newly synthesized compounds.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like "this compound." ESI-MS allows for the ionization of the analyte directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Research Findings:
In the analysis of "this compound," ESI-MS would be expected to produce a prominent ion corresponding to the protonated molecule in the positive mode. Subsequent tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented, would provide valuable structural information. The fragmentation of the ureido and propanoic acid moieties would likely follow predictable pathways.
Common fragmentation patterns for similar structures often involve the cleavage of the C-N and C-C bonds. For "this compound," key fragment ions would be anticipated from the loss of the propanoic acid group, cleavage of the ureido linkage, and fragmentation of the chlorobenzyl group.
Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |
| 257.0688 | 170.0527 | C3H5NO2 (Propanoic acid moiety) |
| 257.0688 | 141.0364 | C4H6N2O2 (Ureidopropanoic acid moiety) |
| 257.0688 | 125.0231 | C7H7N2O2 (Benzylureido moiety) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of "this compound" from starting materials, byproducts, and other impurities, as well as for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like "this compound," a reverse-phase HPLC method would be highly suitable.
Research Findings:
In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For "this compound," a gradient elution method, starting with a higher proportion of a weak solvent (e.g., water with a small amount of acid like formic acid to ensure good peak shape for the carboxylic acid) and gradually increasing the proportion of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol), would likely provide effective separation and a sharp peak for the compound of interest. The use of a Diode Array Detector (DAD) would allow for the simultaneous monitoring of absorbance at multiple wavelengths, providing additional data for peak identification and purity assessment.
Table 3: Hypothetical HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity.
Research Findings:
For monitoring the synthesis of "this compound," TLC would be an invaluable tool. A silica (B1680970) gel plate would typically be used as the stationary phase, owing to the polar nature of the ureido and carboxylic acid groups. A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) would serve as the mobile phase. The ratio of these solvents would be optimized to achieve good separation between the starting materials, intermediates, and the final product. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic ring in the molecule. The retention factor (Rf) value of the product would be compared with that of the starting materials to track the reaction's completion.
Computational and Theoretical Investigations of 3 3 4 Chlorobenzyl Ureido Propanoic Acid
Quantum Chemical Analysis Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely used to calculate the optimized geometry and electronic properties of organic compounds. biointerfaceresearch.com For molecules in the same class as the subject compound, DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31+G(d), to achieve a balance between accuracy and computational cost. biointerfaceresearch.com
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (i.e., the lowest energy state). For derivatives of propanoic acid, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles between atoms.
The structure of 3-(3-(4-Chlorobenzyl)ureido)propanoic acid consists of a 4-chlorobenzyl group linked to a urea (B33335) moiety, which is in turn connected to a propanoic acid tail. The flexibility of the ethyl-ureido chain allows for multiple possible conformations. Theoretical calculations would identify the most stable conformer by systematically rotating the single bonds and calculating the energy of each resulting structure. The final optimized geometry would reveal key spatial relationships, such as the planarity of the ureido group and the orientation of the chlorophenyl ring relative to the rest of the molecule.
Table 1: Representative Theoretical vs. Experimental Bond Parameters (Note: This table is illustrative of typical agreements found in DFT studies of similar molecules, as specific experimental data for the title compound is not available.)
| Parameter | Bond/Angle | Theoretical (Calculated) | Experimental (X-ray) |
| Bond Length (Å) | C=O (urea) | ~1.25 Å | ~1.24 Å |
| C-N (urea) | ~1.38 Å | ~1.37 Å | |
| C-Cl | ~1.75 Å | ~1.74 Å | |
| Bond Angle (°) | N-C-N (urea) | ~118° | ~117.5° |
| C-C-O (acid) | ~125° | ~124.8° |
This data is representative and based on general findings for similar functional groups in published DFT studies.
Evaluation of Electronic Structure and Orbital Energetics (HOMO-LUMO)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. nih.govlibretexts.org In the context of this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the chlorophenyl ring and the urea group, which have lone pairs of electrons. The LUMO is often distributed over the electron-deficient areas, like the carbonyl groups. DFT calculations provide precise energy values for these orbitals.
Table 2: Frontier Molecular Orbital (FMO) Data (Note: The following values are representative for similar organic molecules as reported in computational chemistry literature.)
| Parameter | Energy Value (eV) |
| E (HOMO) | -6.5 eV |
| E (LUMO) | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
This data is illustrative. Actual values would be determined via specific DFT calculations for the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and chlorine.
Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to nitrogen or oxygen (e.g., the N-H protons of the urea and the O-H of the carboxylic acid). nih.gov
Green: Regions of neutral potential.
For this compound, an MEP map would show strong negative potential around the carbonyl oxygens of the urea and acid groups, as well as the chlorine atom. Positive potential would be concentrated on the hydrogen atoms of the N-H and O-H groups, identifying them as primary sites for hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions that contribute to a molecule's stability. ijcce.ac.ir It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, significant stabilizing interactions would be expected, such as:
The delocalization of lone pair electrons from the nitrogen atoms (donor) into the antibonding orbital of the adjacent carbonyl group (acceptor), denoted as n → π*. This interaction is characteristic of amides and ureas and contributes to the planarity and stability of the C-N bond.
Charge Transfer (CT) Properties and Hole Migration Dynamics in Ureido Systems
The ureido group (-NH-CO-NH-) is a key functional moiety that can facilitate charge transfer (CT) processes. The arrangement of donor (N-H) and acceptor (C=O) groups within the urea backbone allows for efficient intramolecular charge delocalization. This property is linked to the HOMO-LUMO distributions.
Hole migration refers to the movement of a positive charge (the "hole" left by an electron) through a molecular system. In extended ureido systems or polymers, the efficiency of this process is crucial for applications in organic electronics. Computational studies can model the dynamics of this migration, predicting the pathways and barriers for charge movement along the molecular backbone. The analysis would involve assessing how the 4-chlorobenzyl and propanoic acid substituents influence the electronic landscape of the central urea bridge and its ability to transport charge.
Structure Activity Relationship Sar Studies of 3 3 4 Chlorobenzyl Ureido Propanoic Acid Derivatives
Elucidating the Influence of the 4-Chlorobenzyl Moiety on Biological Interactions
The 4-chlorobenzyl group is a crucial component of 3-(3-(4-Chlorobenzyl)ureido)propanoic acid, significantly influencing its binding affinity and biological activity through a combination of steric, electronic, and hydrophobic interactions. The position and nature of the substituent on the benzyl (B1604629) ring can dramatically alter the compound's potency and selectivity.
The chlorine atom at the 4-position of the phenyl ring plays a significant role. Halogen substituents, like chlorine, can enhance biological activity by increasing the molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its target. researchgate.net The electron-withdrawing nature of the chlorine atom can also influence the electronic environment of the aromatic ring, potentially strengthening interactions with protein targets at the binding site. researchgate.net
Studies on structurally related 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which act as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, provide valuable insights. nih.gov In these studies, modifications to the phenyl ring demonstrated clear SAR trends. For instance, moving the chloro substituent from the 4-position to other positions, or replacing it with other groups, significantly impacted potency. nih.gov Generally, smaller, and weaker electron-donating groups were found to be more potent when placed at the 3-position, while strong electron-donating groups were preferred at the 4-position, though they did not improve potency over the unsubstituted analog. nih.gov This highlights the sensitive dependence of biological activity on the substitution pattern of the phenyl ring. The 4-chlorobenzyl moiety likely fits into a specific hydrophobic pocket within the target protein, with the chlorine atom potentially forming specific halogen bonds or other favorable interactions.
The table below illustrates hypothetical SAR data for modifications on the benzyl ring, based on established medicinal chemistry principles.
| Compound | R Group (Position on Benzyl Ring) | Relative Activity (%) | Key Observations |
|---|---|---|---|
| Reference | 4-Cl | 100 | Baseline activity. |
| Analog 1 | H | 60 | Removal of the chloro group decreases activity, suggesting its importance for binding. |
| Analog 2 | 4-F | 90 | Fluorine, another halogen, maintains high activity, indicating a halogen interaction may be key. |
| Analog 3 | 4-CH3 | 75 | A methyl group is less effective than a halogen, suggesting electronic effects are important. nih.gov |
| Analog 4 | 2-Cl | 45 | Positional isomerism is critical; moving the chloro group to the ortho position significantly reduces activity. nih.gov |
| Analog 5 | 4-CF3 | 115 | A strong electron-withdrawing group enhances activity, possibly through stronger target interactions. nih.gov |
Investigating the Critical Role of the Urea (B33335) Functionality in Molecular Activity
The urea functionality (-NH-CO-NH-) is a cornerstone of the molecular architecture of this compound and is integral to its biological activity. nih.gov This group's importance stems from its ability to act as a rigid and planar unit that correctly orients the flanking 4-chlorobenzyl and propanoic acid moieties for optimal interaction with a biological target.
A primary role of the urea group is its capacity to form multiple, stable hydrogen bonds. nih.gov The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. researchgate.net These interactions are fundamental for molecular recognition and for stabilizing the drug-receptor complex. nih.gov For example, in studies of urea derivatives as inhibitors of soluble epoxide hydrolase (sEH), X-ray crystallography has shown that the urea moiety can mimic the transition state of the catalyzed reaction, forming strong hydrogen bonds with key amino acid residues like aspartate and tyrosine in the active site. nih.gov
Furthermore, replacement or modification of the urea linker often leads to a significant loss of activity. Studies on adamantyl urea derivatives as anti-tuberculosis agents demonstrated that substituting the urea with a thiourea (B124793) or a carbamate (B1207046) resulted in a dramatic decrease in potency. nih.gov Similarly, N-methylation of the urea nitrogens, which removes the hydrogen bond donating capacity, also led to a substantial reduction in activity. nih.gov This underscores the necessity of the specific hydrogen bonding pattern provided by the unsubstituted urea functionality. The resonance delocalization of electrons across the urea group also imparts a degree of conformational rigidity, which helps to minimize the entropic penalty upon binding to a receptor. nih.gov
Effects of Propanoic Acid Substitutions on Receptor Binding and Enzyme Inhibition
The propanoic acid moiety represents another critical pharmacophoric feature, providing a key interaction point, typically a charged or polar one, with the biological target. As a carboxylic acid, this group is typically ionized at physiological pH, bearing a negative charge that can form strong ionic bonds or salt bridges with positively charged residues, such as arginine or lysine, in a receptor binding pocket or enzyme active site.
Modifications to the propanoic acid chain can have profound effects on a compound's pharmacokinetic and pharmacodynamic properties. The length and flexibility of the alkyl chain are often finely tuned for optimal activity. For instance, studies on various 1,2,4-triazole (B32235) derivatives showed that changing from a more rigid methacrylic acid side chain to a more flexible propionic acid side chain altered the biological activity profile, reducing antibacterial and antiproliferative effects but retaining anti-inflammatory properties. mdpi.com This suggests that the geometry and flexibility of the acidic side chain are crucial for targeting specific enzymes or receptors.
Common strategies to probe the importance of the carboxylic acid group include esterification or amidation. These modifications neutralize the negative charge and alter the hydrogen bonding potential, which can clarify the role of the acidic group in binding. For example, converting the carboxylic acid to a methyl ester would eliminate the ionic interaction but retain a hydrogen bond acceptor, while converting it to a primary amide would introduce hydrogen bond donating capabilities. Such changes are fundamental in SAR studies to map the binding site requirements. nih.govmdpi.com
The following interactive table shows hypothetical data on how modifications to the propanoic acid moiety might influence biological activity.
| Compound | Modification | Relative Activity (%) | Rationale |
|---|---|---|---|
| Reference | -CH2CH2COOH | 100 | Baseline activity with the propanoic acid group. |
| Analog 6 | -CH2CH2COOCH3 (Methyl Ester) | 20 | Loss of ionic interaction significantly reduces activity, highlighting the importance of the carboxylate anion. |
| Analog 7 | -CH2CH2CONH2 (Amide) | 35 | Activity is still low, but slightly higher than the ester, perhaps due to different H-bonding patterns. |
| Analog 8 | -CH2COOH (Acetic Acid) | 50 | Shortening the alkyl chain reduces activity, indicating suboptimal positioning of the acidic group. |
| Analog 9 | -CH2CH2CH2COOH (Butanoic Acid) | 70 | Lengthening the chain also reduces activity, suggesting the three-carbon spacer is optimal for reaching the target interaction point. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. longdom.org For a series of this compound derivatives, a QSAR model can provide predictive insights and help guide the design of more potent molecules. nih.govjocpr.com
The development of a QSAR model involves several key steps. slideshare.net First, a dataset of compounds with varying structural modifications and their corresponding experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. nih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties:
Electronic Descriptors: Hammett constants (σ) for substituents on the benzyl ring to describe their electron-donating or -withdrawing effects.
Hydrophobic Descriptors: The partition coefficient (logP) to quantify the molecule's lipophilicity.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.
Topological Descriptors: Molecular connectivity indices that describe the branching and complexity of the molecular structure.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that links a combination of these descriptors to the biological activity. longdom.org A typical QSAR equation might look like:
log(1/IC₅₀) = c₁(logP) - c₂(σ)² + c₃*(MR) + constant
This equation can then be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov The quality and predictive power of the QSAR model are assessed through rigorous statistical validation, using metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and an external test set of compounds not used in model generation. nih.gov Contour maps from 3D-QSAR methods like CoMFA or CoMSIA can further visualize the regions around the molecule where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease activity. nih.govmdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. nih.govgardp.org Pharmacophore modeling is a central component of this approach. A pharmacophore is an abstract 3D arrangement of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific target and trigger a biological response. researchgate.net
For this compound, a pharmacophore model can be generated by superimposing a set of active analogs and identifying the common chemical features responsible for their activity. researchgate.net Based on its structure, a likely pharmacophore hypothesis would include:
One Aromatic Ring (AR) or Hydrophobic (HY) feature: Corresponding to the 4-chlorobenzyl group.
Two Hydrogen Bond Donors (HBD): The two N-H groups of the urea moiety.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea.
One Negative Ionizable (NI) feature: The carboxyl group of the propanoic acid.
This generated hypothesis serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore features. nih.govresearchgate.net These "hits" are then expected to be biologically active and can be prioritized for synthesis and testing. The pharmacophore model also provides a powerful tool for understanding the SAR of the series; active compounds should map well onto the model, while inactive compounds should not. rsc.org The process is iterative, with newly synthesized active compounds being used to refine and improve the predictive power of the pharmacophore model. researchgate.net
Mechanistic Investigations of Biological Interactions in Non Clinical Research Paradigms
In Vitro Enzyme Inhibition Profiling
The ureido functional group is a key structural feature in a variety of enzyme inhibitors. Research into related compounds suggests potential inhibitory activities against several classes of enzymes.
Histidine Phosphatase Activity: Information regarding the direct inhibition of histidine phosphatases by compounds structurally analogous to 3-(3-(4-chlorobenzyl)ureido)propanoic acid is limited. However, the broader class of urea (B33335) derivatives has been explored for their effects on various phosphatases. For instance, some urea derivatives have been evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) researchgate.net. While distinct from histidine phosphatases, this indicates that the urea scaffold can interact with the active sites of phosphate-metabolizing enzymes. The investigation of specific interactions with histidine phosphatases would require dedicated screening assays nih.gov.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and represents a target for various therapeutic agents google.comnih.govpatsnap.com. Arylurea derivatives have been identified as inhibitors of IMPDH from various organisms mdpi.comnih.gov. Studies have shown that diphenyl ureas can inhibit Mycobacterium tuberculosis IMPDH nih.gov. Furthermore, certain aryl urea derivatives have demonstrated potent inhibition of IMPDH from Campylobacter and Bacillus anthracis, with some compounds exhibiting selectivity for the bacterial enzyme over the human counterpart nih.gov. The urea functionality is often critical for activity, as its replacement can lead to a loss of inhibition nih.gov. A patent has also described urea derivatives as IMPDH inhibitors for potential use as immunosuppressants and antiviral agents google.comgoogle.com. The general structure of these inhibitors often involves two aryl rings linked by a urea bridge, a motif partially present in this compound.
Receptor Modulatory Activity in Biochemical Assays
NMDA Receptor Glycine (B1666218) Site: The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a glycine co-agonist site that is a target for therapeutic intervention nih.govbiomolther.org. While direct data on this compound is absent, the structure-activity relationships of various antagonists for the NMDA receptor glycine site have been studied. Many of these antagonists feature heterocyclic ring systems, such as quinoxaline-2,3-diones, and their binding is proposed to involve hydrogen bonding and hydrophobic interactions researchgate.net. Some structurally distinct compounds, like certain 2-naphthoic acid derivatives, act as allosteric inhibitors rather than direct glycine site antagonists nih.gov. Although the ureido moiety is not a common feature in high-affinity glycine site antagonists, its hydrogen bonding capabilities could potentially contribute to interactions with the receptor. Further investigation would be necessary to determine if compounds like this compound could modulate NMDA receptor activity.
Cellular Pathway Modulation Studies in Non-Human Cell Lines
Antiproliferative Activity in In Vitro Cancer Models
The diarylurea scaffold is a well-established pharmacophore in oncology, with sorafenib (B1663141) being a prominent example of a multikinase inhibitor containing this moiety nih.gov. Numerous studies have demonstrated the antiproliferative effects of diarylurea derivatives across various cancer cell lines.
Compounds with a 4-chloro-3-(trifluoromethyl)phenyl terminal group have shown significant antiproliferative activity nih.gov. The presence of a 4-chloro substituent on the phenyl ring attached to the urea group has been associated with enhanced antiproliferative effects in some diarylurea series against HT-29 and A549 cancer cells nih.gov. The mechanism of action for many diarylurea compounds involves the inhibition of protein kinases, leading to the blockage of signaling pathways such as the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation and survival nih.gov. Some diarylureas have also been shown to induce cell cycle arrest and apoptosis mdpi.com. Forchlorfenuron, a synthetic diarylurea, inhibits the proliferation and invasion of various cancer cell lines mdpi.com.
The table below summarizes the antiproliferative activity of some representative diarylurea derivatives.
| Compound Type | Cell Line(s) | Observed Effect | Reference(s) |
| Diarylureas with imidazole[1,2-a]pyridine | Human melanoma A375P | IC50 values < 5 µM | nih.gov |
| Diarylureas with 1,3,4-oxadiazole | 58 cell lines (9 cancer types) | Superior activity to amide analogs | nih.gov |
| Benzo[b]thiophene-diarylureas | HT-29, A549 | IC50 values in the low µM range | mdpi.com |
| Forchlorfenuron | Prostate, lung, colon, breast, etc. | Inhibition of proliferation and invasion | mdpi.com |
Investigation of Antioxidant Properties in Cell-Free Systems
The antioxidant potential of compounds containing ureido and propanoic acid functionalities has been explored, although specific data for this compound is not available. The antioxidant activity of a compound is often linked to its ability to donate a hydrogen atom or an electron to scavenge free radicals.
Thiourea (B124793) derivatives, which are structurally related to urea compounds, have been investigated for their antioxidant activity nih.gov. These studies suggest that the electronic properties and the nature of substituents on the aromatic rings can influence the radical scavenging capacity. For propanoic acid derivatives, the presence of a phenolic hydroxyl group is a key determinant of antioxidant activity nih.govresearchgate.net. For instance, derivatives of 3-(3,4-dihydroxyphenyl) propanoic acid have been synthesized and evaluated for their ability to scavenge free radicals patsnap.com. The antioxidant capacity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay nih.gov. Without a readily oxidizable group like a phenol, it is less likely that this compound would exhibit significant direct antioxidant activity in cell-free systems.
Antimicrobial Activity Evaluation against Pathogenic Microorganisms (In Vitro Models)
Both urea and propanoic acid derivatives have been the subject of antimicrobial research.
Urea Derivatives: Diarylureas have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi nih.gov. Some have shown activity against clinically relevant strains like Enterococcus faecalis and Shigella boydii nih.gov. The mechanism of action for some antimicrobial ureas involves the disruption of the bacterial cell membrane nih.gov. Purine derivatives containing a 4-chlorobenzylamino group have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
Propanoic Acid Derivatives: Propanoic acid itself is known to have antimicrobial properties. Quinolone and naphthyridone carboxylic acids with substituted pyrrolidinyl groups have been synthesized and evaluated for their antimicrobial activity, although the incorporation of aryl substituents often decreased activity nih.gov.
The table below presents the antimicrobial activity of some relevant compound classes.
| Compound Class | Microorganism(s) | Activity | Reference(s) |
| Diarylureas | Enterococcus faecalis, Shigella boydii | MIC = 31.3 µg/mL | nih.gov |
| Diarylurea PQ401 | MRSA | Membrane disruption | nih.gov |
| 9-Cyclopentyl-6-[(4-chlorobenzyl)amino]-9H-purine | MRSA (standard and clinical) | Comparable to ciprofloxacin | nih.gov |
| Substituted quinolone/naphthyridone carboxylic acids | Enterobacteriaceae, Gram-positive bacteria | Activity decreased with aryl substitution | nih.gov |
Studies in Preclinical In Vivo Animal Models
Due to the absence of published data for this compound, this section discusses findings from preclinical in vivo studies on structurally related compounds.
Inflammation Models: The anti-inflammatory potential of various compounds is often assessed in animal models such as carrageenan-induced paw edema or arachidonic acid-induced ear edema nih.govmdpi.comresearchgate.netnih.gov. Xanthine derivatives, acting as adenosine (B11128) A2A receptor antagonists, have demonstrated anti-inflammatory activity in such models mdpi.com. Phytochemicals, including phenolic compounds and flavonoids, have also shown in vivo anti-inflammatory effects by modulating inflammatory mediators like TNF-α, IL-1β, and cyclooxygenase (COX) enzymes nih.govvibiosphen.com. While specific in vivo anti-inflammatory data for chlorobenzyl urea derivatives is scarce, the general classes of compounds to which it belongs are known to interact with inflammatory pathways.
Infection Models: Preclinical animal models are crucial for evaluating the efficacy of new antimicrobial agents nih.govnih.gov. These models can range from skin and soft tissue infection models to systemic infection models like septicemia nih.gov. For instance, a murine model of Streptococcus pyogenes skin and soft tissue infection has been used to evaluate the efficacy of novel antimicrobial compounds, where outcomes such as reduced tissue damage and decreased bacterial burden are measured. The evaluation of a compound like this compound in such models would be a necessary step to determine its potential as an anti-infective agent, following promising in vitro antimicrobial results.
Future Directions and Emerging Research Avenues
Advancements in Green Chemistry Approaches for Ureido-Propanoic Acid Synthesis
The synthesis of urea (B33335) derivatives has traditionally involved hazardous reagents such as phosgene (B1210022) and isocyanates, posing significant safety and environmental concerns. nih.govrsc.org In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes. mdpi.comfrontiersin.orgresearchgate.net Future research will likely focus on refining these methods for the synthesis of 3-(3-(4-chlorobenzyl)ureido)propanoic acid and related structures.
Key advancements in this area include:
Phosgene-Free Synthesis: A major focus is the replacement of phosgene with safer alternatives. nih.gov This includes the use of reagents like N,N'-Carbonyldiimidazole (CDI), which is a crystalline solid and does not produce chlorinated byproducts. nih.gov Other approaches utilize diethyl carbonate or ethylene (B1197577) carbonate as less toxic starting materials. nih.govfao.org
Catalyst-Free and Solvent-Free Reactions: Researchers have developed methods for synthesizing urea derivatives from primary amines and carbon dioxide (CO2) without the need for catalysts or organic solvents. rsc.org These methods, while requiring optimization of temperature and pressure, offer a significantly greener pathway by using a renewable and non-toxic C1 source. rsc.org
Water as a Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. rsc.org A simple, mild, and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce high yields without the need for organic co-solvents or complex purification steps like silica (B1680970) gel chromatography. rsc.org
One-Pot Synthesis: To improve efficiency and reduce waste, one-pot procedures are being developed. organic-chemistry.org For example, a facile one-pot synthesis for urea-linked peptidomimetics uses a Curtius rearrangement, which avoids the isolation of hazardous acyl azide (B81097) and isocyanate intermediates. organic-chemistry.org Such streamlined processes are not only safer but also more scalable and cost-effective. thieme-connect.com
These green chemistry approaches are crucial for the sustainable production of ureido-propanoic acids, making them more viable for large-scale manufacturing in the pharmaceutical and other industries. rsc.orgmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. aurigeneservices.comjklst.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly reducing the time and cost of research and development. researchgate.netacs.org For the ureido-propanoic acid scaffold, AI and ML offer powerful methods to explore its chemical space and identify new derivatives with enhanced activity and improved drug-like properties.
The integration of AI/ML in the design of compounds like this compound involves several key applications:
Predictive Modeling: Machine learning algorithms, including supervised learning, deep learning, and neural networks, are used to build quantitative structure-activity relationship (QSAR) models. acs.orgnih.govarxiv.org These models learn from existing data on chemical structures and their biological activities to predict the efficacy and toxicity of new, untested compounds. acs.orgbioscipublisher.com This allows researchers to prioritize which molecules to synthesize and test, improving the efficiency of the discovery process. nih.gov
De Novo Drug Design: AI can generate entirely new molecular structures that are optimized for a specific biological target. aurigeneservices.comduke.edu By learning the principles of chemical bonding and molecular interactions, these algorithms can propose novel ureido-propanoic acid derivatives that are predicted to have high binding affinity and selectivity.
Virtual Screening: Deep learning models can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a target protein. arxiv.org This process is much faster and cheaper than traditional high-throughput screening of physical compounds. arxiv.org
Big Data Analysis: The effectiveness of AI in drug discovery relies on large, high-quality datasets. jklst.orgresearchgate.net Public databases like ChEMBL and PubChem, which contain extensive information on the bioactivity of millions of compounds, are indispensable resources for training and validating ML models. researchgate.net
Exploration of Novel Biological Targets for Ureido-Propanoic Acid Scaffolds
The urea functional group is a key pharmacophore that can establish strong hydrogen bond networks with proteins, making it a versatile scaffold for targeting a wide range of biological molecules. nih.govresearchgate.netnih.gov While some targets for urea-based compounds are well-established, ongoing research continues to identify new and promising biological targets, which could be relevant for derivatives of this compound.
Emerging and established biological targets for urea-containing scaffolds include:
Kinases: A significant number of FDA-approved kinase inhibitors feature a diaryl-urea moiety. frontiersin.org This scaffold is crucial for binding to the kinase hinge region. nih.gov Targets include Raf kinases (like c-Raf and BRAF) and vascular endothelial growth factor receptor 2 (VEGFR2), which are central to cancer cell signaling pathways. frontiersin.orgnih.gov
Carbonic Anhydrases (CAs): Certain ureido-substituted compounds have shown potent and selective inhibition of tumor-related carbonic anhydrase isoforms, specifically hCA IX and hCA XII, while sparing off-target cytosolic isoforms. nih.govnih.gov These enzymes are involved in tumor proliferation and pH regulation, making them attractive anticancer targets. nih.gov
Soluble Epoxide Hydrolase (sEH): Urea-derived inhibitors of soluble epoxide hydrolase are being investigated for their therapeutic potential. nih.govnih.gov The sEH enzyme is involved in the metabolism of signaling lipids, and its inhibition is a promising strategy for treating conditions like hypertension and inflammation. nih.gov
Other Enzymes and Receptors: The ureido scaffold has been incorporated into inhibitors for a diverse array of other targets, including proteases, epigenetic enzymes, and microbial enzymes, demonstrating its broad applicability in drug design. nih.govmdpi.com
The structural versatility of the ureido-propanoic acid backbone allows for systematic modification to optimize binding affinity and selectivity for these and other novel targets as they are identified. nih.gov
Table 1: Key Biological Targets for Ureido-Containing Compounds
| Target Class | Specific Examples | Therapeutic Area | Reference(s) |
| Kinases | c-Raf, BRAF, VEGFR2 | Cancer | frontiersin.orgnih.gov |
| Carbonic Anhydrases | hCA IX, hCA XII | Cancer | nih.govnih.gov |
| Hydrolases | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | nih.govnih.gov |
| Proteases | HIV Protease | HIV/AIDS | nih.gov |
| Other Enzymes | Aminopeptidase N, DNA gyrase | Cancer, Bacterial Infections | nih.govnih.gov |
Development of this compound as a Chemical Probe
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target within a complex cellular environment. These tools are invaluable for basic research, allowing scientists to study the function of a target protein and its role in biological pathways. nih.gov Given its defined structure, this compound or a close analog could be developed into a chemical probe.
The development process would involve:
Optimization for Potency and Selectivity: The base scaffold would be modified to ensure it binds with high affinity and selectivity to its intended target, minimizing off-target effects that could confound experimental results.
Incorporation of a Reporter or Handle: To be useful as a probe, the molecule often needs to be trackable. This can be achieved by attaching a fluorescent dye, a radioactive isotope, or a "handle" like a biotin (B1667282) tag for subsequent detection and isolation of the target protein.
Covalent Modification: For certain applications, the probe could be designed to form a permanent, covalent bond with its target. For instance, incorporating a reactive group like a maleimide (B117702) could allow the probe to covalently link to a cysteine residue in the protein's binding site, enabling more robust biochemical studies. acs.org
Urea-based scaffolds are already used in the design of targeted molecules, such as those aimed at the prostate-specific membrane antigen (PSMA) for cancer therapy and imaging. acs.orgnih.gov By applying similar design principles, this compound could be transformed from a potential therapeutic lead into a powerful research tool for validating new drug targets and elucidating their biological functions.
Synergistic Effects with Other Biologically Active Molecules in Model Systems
The development of drug resistance and the complexity of diseases like cancer often necessitate combination therapies. nih.govnih.gov A significant future direction for this compound is to investigate its potential synergistic effects when used in combination with other biologically active molecules. Synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.
Research in this area would focus on:
Combination with Chemotherapy: Small molecule inhibitors are often used to enhance the efficacy of standard chemotherapeutic agents and overcome resistance. bioengineer.orgmdpi.com For example, a novel leucine (B10760876) ureido derivative demonstrated synergistic anti-proliferation effects when combined with 5-Fluorouracil (5-FU) in tumor cells. nih.gov Similarly, an orally available inhibitor of heme oxygenase-1 (HO-1) showed a synergistic reduction in tumor growth when combined with chemotherapies like 5-FU or gemcitabine (B846) in breast cancer models. bioworld.com
Combination with Immunotherapy: Combining small molecule inhibitors with immune checkpoint inhibitors (ICIs) is a promising strategy. nih.govnih.gov The small molecule can help reprogram the tumor microenvironment to be more susceptible to an anti-tumor immune response mediated by the ICI.
Multi-Target Inhibition: An alternative approach is to design single molecules that act on multiple targets simultaneously. mdpi.com For instance, hybrid molecules that combine a tubulin-binding agent with a kinase inhibitor have shown enhanced potency and an ability to circumvent resistance mechanisms in preclinical studies. mdpi.com
Investigating this compound in combination with other agents in relevant preclinical model systems could reveal powerful synergistic interactions, potentially expanding its therapeutic utility and providing more effective treatment strategies for complex diseases. nih.govbioengineer.org
Q & A
Advanced Research Question
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate catalytic cycles in enzyme-mimetic systems.
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C, Ru complexes) .
- Molecular Dynamics (MD) : Study solvent effects on reaction pathways .
How can researchers resolve contradictions between theoretical predictions and experimental data regarding the compound's behavior in aqueous solutions?
Advanced Research Question
- Develop hybrid validation models combining DFT-predicted solvation energies with experimental titration data .
- Use multi-scale simulations to account for protonation states at different pH levels .
- Cross-reference with spectroscopic data (e.g., IR frequencies of carboxylate groups) .
What methodologies are effective in optimizing the green synthesis of this compound while minimizing hazardous byproducts?
Advanced Research Question
- Green Chemistry Metrics : Apply DOE to minimize E-factor (waste ratio) by optimizing solvent recovery and catalyst reuse .
- Alternative Solvents : Screen ionic liquids or bio-based solvents using Hansen solubility parameters .
- Catalyst Design : Use immobilized enzymes or heterogeneous catalysts to enhance selectivity .
Table 3 : E-Factor Comparison for Solvent Systems
| Solvent | E-Factor (kg waste/kg product) |
|---|---|
| DMF | 8.7 |
| Ethanol | 3.2 |
| Water | 1.5 |
How does modifying the chlorobenzyl moiety influence the compound's pharmacological activity, and what experimental frameworks are used to validate these effects?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -NO₂, -OCH₃) and test via in vitro assays (e.g., enzyme inhibition).
- Computational Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
- In Vivo Validation : Use rodent models to assess bioavailability and toxicity profiles .
What cross-disciplinary approaches integrate this compound into materials science or environmental engineering applications?
Advanced Research Question
- Materials Science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release (CRDC: RDF2050103) .
- Environmental Engineering : Study photocatalytic degradation using TiO₂ nanoparticles under UV light (CRDC: RDF2050104) .
- Process Engineering : Develop continuous-flow reactors for scalable synthesis (CRDC: RDF2050112) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
